3-Tosyloxy-4-benzyloxybenzyl cyanide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

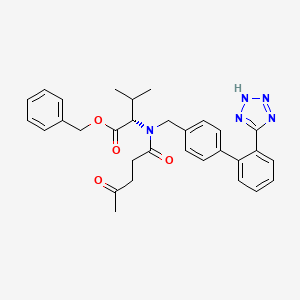

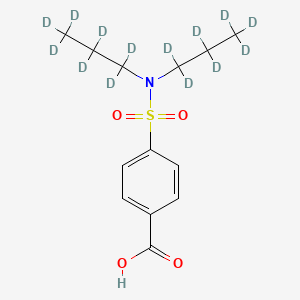

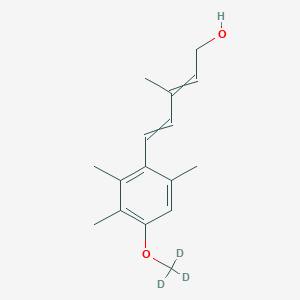

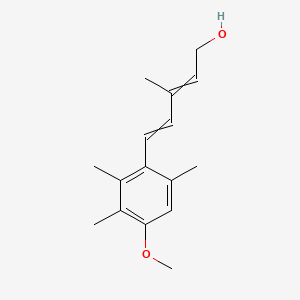

“3-Tosyloxy-4-benzyloxybenzyl Cyanide” is a chemical compound with the molecular formula C22H19NO4S and a molecular weight of 393.46 . It appears as a brown solid .

Molecular Structure Analysis

The molecular structure of “3-Tosyloxy-4-benzyloxybenzyl Cyanide” consists of 22 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .

Physical And Chemical Properties Analysis

“3-Tosyloxy-4-benzyloxybenzyl Cyanide” is a brown solid . Its molecular weight is 393.46 and its molecular formula is C22H19NO4S .

Scientific Research Applications

Green Methodology in Benzoylation

One study discusses the use of benzoyl cyanide in an ionic liquid as a 'green' and mild alternative to the conventional pyridine-benzoyl chloride system for the efficient and selective benzoylation of nucleosides. This approach, indicative of the broader utility of benzoyl cyanide derivatives in synthetic chemistry, highlights the versatility of such systems in benzoylation reactions under environmentally benign conditions (Prasad et al., 2005).

Glycogen Phosphorylase Inhibitors

Another application is found in the development of glycogen phosphorylase inhibitors, where benzyl- and benzoyl-protected β-D-glucopyranosyl cyanides were used to afford amidoximes, which upon further cyclization yielded 5-substituted 3-C-β-D-glucopyranosyl-1,2,4-oxadiazoles. These compounds were evaluated for their inhibitory activity against glycogen phosphorylase, a target for metabolic disorder treatments (Benltifa et al., 2006).

Fluorescence Sensors for Cyanide Detection

Research into the detection of cyanide ions, which are harmful to human health and the environment, has led to the development of fluorescence sensors. A study reports the creation of a benzothiazole-based sensor for the fluorescence detection of CN−, demonstrating its high selectivity, sensitivity, and practical applications in real-time environmental water samples and living cells (Jothi et al., 2022).

Bioactive Compound Synthesis

Benzyl cyanide derivatives have been utilized in the synthesis of bioactive compounds, such as 3-hydroxyisoindolin-1-one derivatives, highlighting the potential of these cyanides in medicinal chemistry. This method involves a novel pathway that includes carbon degradation followed by ring contraction, showcasing the structural diversity attainable with these reagents (Kavala et al., 2020).

Material Science and Imaging Applications

In material science and bioengineering, cyanine dyes encapsulated in dendronized polymers have been studied for their improved stability, selectivity, and non-toxicity, paving the way for their use in optical imaging and cellular internalization. This work illustrates the intersection of chemistry and materials science in creating functional materials for biological applications (Kumar et al., 2018).

properties

IUPAC Name |

[5-(cyanomethyl)-2-phenylmethoxyphenyl] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4S/c1-17-7-10-20(11-8-17)28(24,25)27-22-15-18(13-14-23)9-12-21(22)26-16-19-5-3-2-4-6-19/h2-12,15H,13,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOPMHYXJZPWIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)CC#N)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652682 |

Source

|

| Record name | 2-(Benzyloxy)-5-(cyanomethyl)phenyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Tosyloxy-4-benzyloxybenzyl cyanide | |

CAS RN |

65615-26-1 |

Source

|

| Record name | 3-[[(4-Methylphenyl)sulfonyl]oxy]-4-(phenylmethoxy)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65615-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Benzyloxy)-5-(cyanomethyl)phenyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B563743.png)